(R)-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide
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Overview
Description
®-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a benzyl group and a methylamine moiety. The hydrobromide salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide typically involves the following steps:
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Formation of the Pyrrolidine Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, such as the reductive amination of 1-benzylpyrrolidin-3-one with methylamine.
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Introduction of the Benzyl Group: : The benzyl group is introduced via nucleophilic substitution reactions. Benzyl halides, such as benzyl bromide, are commonly used in the presence of a base like sodium hydride or potassium carbonate.
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Formation of the Hydrobromide Salt: : The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid. This step enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of ®-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide follows similar synthetic routes but on a larger scale. The process involves:
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Bulk Synthesis: : Large-scale reactors are used to carry out the cyclization and substitution reactions under controlled conditions to ensure high yield and purity.
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Purification: : The crude product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.
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Salt Formation: : The purified free base is then converted to its hydrobromide salt by reacting with hydrobromic acid, followed by drying and packaging.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : ®-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl bromide, sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amines, de-benzylated products.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide is used as a chiral building block for the synthesis of complex organic molecules
Biology
In biological research, this compound is used to study the effects of chiral amines on biological systems. It serves as a model compound for investigating the interactions between chiral molecules and biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, ®-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to known bioactive amines.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate makes it valuable for the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.
Mechanism of Action
The mechanism of action of ®-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide: The enantiomer of the compound, differing in its spatial configuration.
N-Benzylpyrrolidin-3-amine: Lacks the methyl group, resulting in different chemical and biological properties.
N-Methylpyrrolidin-3-amine: Lacks the benzyl group, affecting its reactivity and applications.
Uniqueness
®-1-Benzyl-N-methylpyrrolidin-3-amine hydrobromide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to introduce chirality into target molecules makes it valuable in the synthesis of enantiomerically pure compounds, which is crucial for the development of effective and safe pharmaceuticals.
Properties
Molecular Formula |
C12H19BrN2 |
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Molecular Weight |
271.20 g/mol |
IUPAC Name |
(3R)-1-benzyl-N-methylpyrrolidin-3-amine;hydrobromide |
InChI |
InChI=1S/C12H18N2.BrH/c1-13-12-7-8-14(10-12)9-11-5-3-2-4-6-11;/h2-6,12-13H,7-10H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
LUYXQRLTGBXOGU-UTONKHPSSA-N |
Isomeric SMILES |
CN[C@@H]1CCN(C1)CC2=CC=CC=C2.Br |
Canonical SMILES |
CNC1CCN(C1)CC2=CC=CC=C2.Br |
Origin of Product |
United States |
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